molecular formula C11H13FN2O B1522603 3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one CAS No. 483366-27-4

3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one

Cat. No.: B1522603
CAS No.: 483366-27-4
M. Wt: 208.23 g/mol
InChI Key: OUTSOAHIPGLFEW-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H13FN2O . It has a molecular weight of 208.23 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidin-2-one ring attached to a 4-fluorobenzyl group via an amino linkage . The compound’s structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Docking and QSAR Studies for Kinase Inhibitors

Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives similar to 3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, to understand their roles as c-Met kinase inhibitors. These studies help in analyzing the molecular features contributing to high inhibitory activity, providing insights into the design of new therapeutic agents (Caballero et al., 2011).

Synthesis and Conformational Analysis

Research on 3-Fluoro-4-hydroxyprolines, which shares structural similarities with this compound, involves synthesis, conformational analysis, and their recognition by biological systems. Such studies are crucial for understanding the molecular properties and potential applications in targeted protein degradation (Testa et al., 2018).

Anionic Cyclizations to Pyrrolidines

The cyclization of α-amino-organolithiums onto unactivated alkenes, leading to the formation of pyrrolidines, is another area of interest. These reactions, involving compounds like this compound, highlight the synthesis pathways for creating complex pyrrolidine structures with high selectivity (Coldham et al., 1997).

Heterocycle-Based Molecule Synthesis

Studies on the synthesis, characterization, and reactivity of heterocycle-based molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one provide insights into the reactivity and potential applications of this compound derivatives in material science and drug design (Murthy et al., 2017).

Future Directions

The pyrrolidine ring, a key feature of 3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one, is widely used in the development of new drugs . The ability of pyrrolidine derivatives to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage due to the non-planarity of the ring, suggests that this compound and similar compounds may have promising applications in drug discovery .

Properties

IUPAC Name

3-amino-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)7-14-6-5-10(13)11(14)15/h1-4,10H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTSOAHIPGLFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247800-80-1
Record name 3-amino-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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